SB-242235

Übersicht

Beschreibung

SB-242235 is a potent and selective p38 MAP kinase inhibitor that may be an effective therapy for cytokine-mediated diseases such as autoimmune or inflammatory diseases. This compound demonstrates generally favourable pharmacokinetic properties. Systemic plasma clearance was high in rat, but in the non-rodent species this compound demonstrated low to moderate clearance with plasma half-lives > 4h. Oral bioavailability in each preclinical species was high. In rat and monkey, this compound demonstrated non-linear elimination kinetics that manifested as a decrease in clearance with increasing dose and apparent oral bioavailability > 100% at high oral doses.

Wissenschaftliche Forschungsanwendungen

Hemmung der p38-Mitogen-aktivierten Proteinkinase (MAPK)

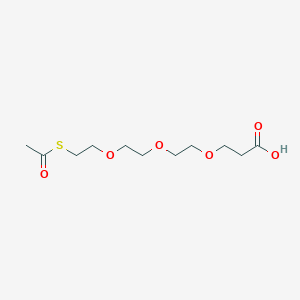

SB-242235 ist ein potenter und selektiver Inhibitor der p38 MAPK {svg_1}. Es wurde gezeigt, dass es p38 MAPK mit einem IC50 von 0,019 µM hemmt, was die Selektivität gegenüber einem Panel von 10 Kinasen, darunter ERK2, JNK1, EGFR und C-RAF, demonstriert {svg_2}.

Anti-inflammatorische Wirkungen

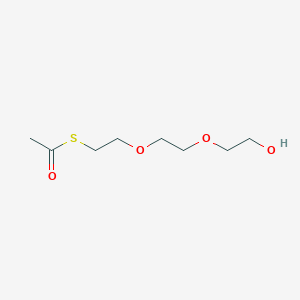

This compound hat gezeigt, dass es Lipopolysaccharid-stimulierte Serumspiegel von Tumornekrosefaktor (TNF) bei normalen Ratten hemmt {svg_3}. Dies deutet darauf hin, dass es potenzielle entzündungshemmende Wirkungen haben kann.

Behandlung von Adjuvans-induzierter Arthritis (AIA)

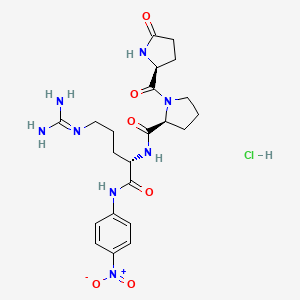

In einer Studie an Ratten mit AIA wurde this compound entweder prophylaktisch oder therapeutisch verabreicht {svg_4}. Die Ergebnisse zeigten eine signifikante Reduktion der AIA-Symptome, einschließlich Pfotenödems {svg_5}. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von AIA eingesetzt werden könnte.

Schutz der Gelenkintegrität

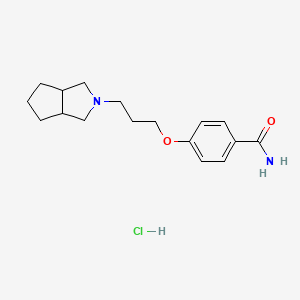

Die gleiche Studie zeigte auch, dass this compound eine schützende Wirkung auf die Gelenkintegrität hat {svg_6}. Dies wurde durch Messungen der Knoch Mineralsalzdichte, Magnetresonanztomographie und Mikro-Computertomographie gezeigt {svg_7}.

Hemmung der Stickstoffoxid (NO)-Produktion

This compound hat gezeigt, dass es die IL-1α-induzierte Produktion von NO in Knorpel-Explantaten von Rindern hemmt {svg_8}. Dies deutet darauf hin, dass es potenzielle Anwendungen bei der Behandlung von Erkrankungen haben könnte, die mit einer übermäßigen NO-Produktion verbunden sind.

Potenzielle Verwendung im Knochenwachstum & -umbau

Angesichts seiner nachgewiesenen Wirkungen auf die Gelenkintegrität und Entzündung kann this compound auch potenzielle Anwendungen im Bereich des Knochenwachstums und -umbaus haben {svg_9}.

Wirkmechanismus

Target of Action

SB-242235, also known as 4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine, is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase . The p38 MAP kinase is a crucial target due to its role in inflammatory responses and cell differentiation .

Mode of Action

This compound interacts with its target, the p38 MAP kinase, by binding to it and inhibiting its activity . This inhibition prevents the activation of MAPKAP K2, a downstream effector of p38 MAP kinase . The compound’s interaction with its target leads to a dose-dependent inhibition of MAPKAP K2 activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p38 MAP kinase pathway . By inhibiting the p38 MAP kinase, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in preclinical models . The compound has demonstrated non-linear elimination kinetics, which manifested as a decrease in clearance with increasing dose . It also showed apparent oral bioavailability greater than 100% at high oral doses in rat and monkey .

Result of Action

The inhibition of p38 MAP kinase by this compound leads to several molecular and cellular effects. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) . This results in a decrease in inflammation, as evidenced by a reduction in paw edema in rats with adjuvant-induced arthritis (AIA) . Furthermore, this compound has been shown to exert a protective effect on joint integrity, as demonstrated by normalization of bone mineral density and improvements in joint integrity as assessed by MRI and micro-CT analysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of inflammatory mediators and environmental stresses

Biochemische Analyse

Biochemical Properties

SB-242235 has been shown to interact with the p38 MAP kinase in primary human chondrocytes . It dose-dependently inhibits the activation of MAPKAP K2, a downstream target of p38 MAP kinase, in human chondrocytes stimulated with IL-1β . This interaction is crucial in the regulation of inflammatory responses.

Cellular Effects

The effects of this compound on cells are primarily mediated through its inhibition of the p38 MAP kinase pathway. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin (IL)-6 and KC (murine IL-8) and COX-2 . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the p38 MAP kinase, thereby inhibiting its activity . This inhibition prevents the activation of MAPKAP K2, a downstream target of p38 MAP kinase . This leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to exhibit non-linear elimination kinetics, with a decrease in clearance with increasing dose and apparent oral bioavailability greater than 100% at high oral doses in rat and monkey .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rats with adjuvant-induced arthritis, it was found that this compound inhibited paw edema at 30 mg/kg and 10 mg/kg per day by 56% and 33%, respectively .

Transport and Distribution

Given its molecular properties, it is likely to be distributed throughout the body following systemic administration .

Subcellular Localization

As an inhibitor of p38 MAP kinase, it is likely to be found wherever this kinase is localized within the cell .

Eigenschaften

IUPAC Name |

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTYLGXVBIWRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026008 | |

| Record name | 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193746-75-7 | |

| Record name | 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)

![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)

![N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B610639.png)